molecular formula C10H7NOS B13175286 3-(Pyridin-4-YL)thiophene-2-carbaldehyde

3-(Pyridin-4-YL)thiophene-2-carbaldehyde

Cat. No.: B13175286
M. Wt: 189.24 g/mol
InChI Key: SABYZLMTKVETJX-UHFFFAOYSA-N
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Description

3-(Pyridin-4-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features both a pyridine and a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde typically involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde. This reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-YL)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-YL)thiophene-2-carbaldehyde is primarily related to its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the presence of both pyridine and thiophene rings allows it to participate in π-π stacking interactions and hydrogen bonding, which are crucial for its function in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-4-YL)thiophene-2-carbaldehyde is unique due to its specific structural arrangement, which combines the electronic properties of both pyridine and thiophene rings. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in the synthesis of more complex molecules .

Properties

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

3-pyridin-4-ylthiophene-2-carbaldehyde

InChI

InChI=1S/C10H7NOS/c12-7-10-9(3-6-13-10)8-1-4-11-5-2-8/h1-7H

InChI Key

SABYZLMTKVETJX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(SC=C2)C=O

Origin of Product

United States

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